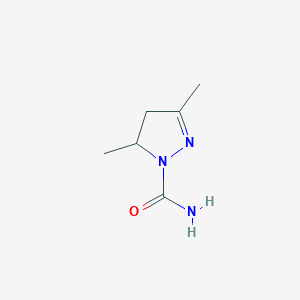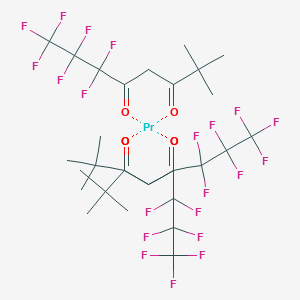
MORDANT BLUE 13
Overview
Description
MORDANT BLUE 13 is an organometallic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound is characterized by its complex molecular structure, which includes azo and hydroxyl groups, contributing to its unique chemical and physical properties .
Mechanism of Action
Target of Action
Mordant Blue 13, also known as Eriochrome Blue SE, Plasmocorinth B, Sunchromine Fast Blue MB, or Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate, is a synthetic dye used in the textile industry . It belongs to a class of metal complex dyes that are able to form strong bonds with fabrics and other materials . Its primary targets are cotton, wool, and silk fibers .
Mode of Action
The dye interacts with its targets through a process known as mordanting . This involves the formation of a coordination complex between the dye and the fiber, which is facilitated by a metal ion . The dye and the metal ion together form a stable complex that is resistant to washing and fading .
Biochemical Pathways
It’s known that the dye’s interaction with its targets doesn’t significantly alter the properties of the fibers . Instead, it imparts a fast blue color to the fibers .
Pharmacokinetics
Its distribution and excretion would depend on environmental factors and the specific conditions of use .
Result of Action
The primary result of this compound’s action is the imparting of a fast blue color to the fibers it interacts with . This color is resistant to washing and fading, making it ideal for use in the textile industry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of inorganic ions, mordant salt, and surfactant in simulated effluents can decelerate the degradation of the dye . Additionally, the type of fiber and the specific conditions of dyeing, such as temperature and pH, can also affect the dye’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MORDANT BLUE 13 typically involves the diazotization of 5-chloro-2-aminophenol followed by coupling with 4,5-dihydroxynaphthalene-2,7-disulphonic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
MORDANT BLUE 13 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenylazo derivatives.
Scientific Research Applications
MORDANT BLUE 13 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized as a dye in textiles, plastics, and inks.
Comparison with Similar Compounds
Similar Compounds
- Disodium 3-(5-chloro-2-hydroxyphenylazo)-4-hydroxy-6-(1-oxoallyl)amino]naphthalene-2-sulphonato (3-)
- Disodium 3-(5-chloro-2-hydroxyphenylazo)-4-hydroxy-6-(1-oxoallyl)amino]naphthalene-2-sulphonato (3-)
- N-(5-Chloro-2-hydroxy-phenyl)-acetamide
Uniqueness
MORDANT BLUE 13 is unique due to its dual hydroxyl groups on the naphthalene ring, which enhance its solubility and reactivity. This makes it more versatile compared to other similar compounds that may lack these functional groups .
Properties
CAS No. |
1058-92-0 |
|---|---|
Molecular Formula |
C16H11ClN2NaO9S2 |
Molecular Weight |
497.8 g/mol |
IUPAC Name |
disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H11ClN2O9S2.Na/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22;/h1-6,20-22H,(H,23,24,25)(H,26,27,28); |
InChI Key |
NMLJHWJPQZYKCZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O.[Na] |
Key on ui other cas no. |
1058-92-0 |
Synonyms |
Eriochrome Blue SE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the maximum absorbance wavelength (λmax) of Plasmocorinth B in aqueous solutions?
A1: The maximum absorbance wavelength of Plasmocorinth B in aqueous solutions is observed at 528 nm. []
Q2: How does pH affect the absorbance of Plasmocorinth B in aqueous solutions?
A2: Research suggests that pH does not significantly affect the absorbance of Plasmocorinth B solutions, indicating its stability under different pH conditions. []
Q3: Can Plasmocorinth B be used for the spectrophotometric determination of specific substances?
A3: Yes, Plasmocorinth B can be used for the spectrophotometric determination of various substances. For instance, it has been successfully employed in determining Diphenhydramine [] and Chlorpheniramine [] concentrations.
Q4: How does Plasmocorinth B enable the detection of calcium in biological samples?
A4: Plasmocorinth B forms a complex with calcium ions, causing a shift in its absorbance spectrum. This property is exploited for the differential spectrophotometric determination of calcium in biological samples like blood serum. [, ] This complexation occurs at pH values above 13.7, while magnesium ions do not interfere under these conditions. [, ]
Q5: Can Plasmocorinth B be used to study magnesium ion movement within cells?
A5: While not as common as its use in calcium determination, research has explored the use of Eriochrome Blue SE, an alternative name for Plasmocorinth B, to measure intracellular free Mg2+ in Balanus photoreceptors. [] This application relies on the dye's sensitivity to magnesium ions and its ability to be injected into cells for intracellular measurements.
Q6: Can Raman spectroscopy be used to detect Plasmocorinth B and similar azo dyes?
A6: Yes, resonance-enhanced Raman spectroscopy has been investigated as a technique to determine Plasmocorinth B (Eriochrome Blue SE) and other structurally similar azo dyes like Eriochrome Black T and Eriochrome Blue Black B. This method offers a potential solution for analyzing these dyes, which are not easily determined using traditional methods due to their low volatility and strong absorbance. [, ]
Q7: How does Plasmocorinth B interact with metal ions?
A7: Plasmocorinth B, with its two hydroxy groups ortho to the azo group, acts as a chelating agent. It forms complexes with various metal ions including Al(III), Sc(III), rare earth elements, Ga(III), and In(III). [] This chelation forms the basis for its application in analytical techniques and material science.
Q8: Can Plasmocorinth B be used to modify materials for specific applications?
A8: Yes, Plasmocorinth B can be used to modify materials for enhanced properties. For example, silica gel modified with Eriochrome Blue SE has been explored as a sorbent for trace analysis of metal ions. []
Q9: How does Plasmocorinth B behave in photocatalytic degradation studies?
A9: Plasmocorinth B is commonly used as a model pollutant in photocatalytic degradation studies. Its degradation by TiO2-based materials, particularly under UV and visible light, has been extensively researched. [, , , , , ]
Q10: What is the significance of Plasmocorinth B degradation in environmental studies?
A10: Plasmocorinth B serves as a representative model compound for organic pollutants, particularly azo dyes, commonly found in industrial wastewater. [, , ] Its degradation pathway provides valuable insights into the efficiency of photocatalytic materials and processes designed for environmental remediation.
Q11: Are there studies on the stability of Plasmocorinth B under different conditions?
A11: While specific studies on Plasmocorinth B stability under various conditions weren't included in the provided abstracts, its use in different applications suggests a degree of stability. Its stability in acidic and basic conditions is evident from its application in spectrophotometric determination at various pH levels. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)






![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)



